4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 423741-70-2
VCID: VC1984940
InChI: InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,14,16)
SMILES: CC1=CC=CC=C1C2=NNC(=S)N2CC=C
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol

4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 423741-70-2

Cat. No.: VC1984940

Molecular Formula: C12H13N3S

Molecular Weight: 231.32 g/mol

* For research use only. Not for human or veterinary use.

4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol - 423741-70-2

Specification

CAS No. 423741-70-2
Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
IUPAC Name 3-(2-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,14,16)
Standard InChI Key BOKMEJQLNQDLIT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NNC(=S)N2CC=C
Canonical SMILES CC1=CC=CC=C1C2=NNC(=S)N2CC=C

Introduction

Structural Identification and Basic Properties

4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound is identified by several key parameters that establish its molecular identity and facilitate its classification in chemical databases and research literature.

Chemical Identity

The compound is registered with CAS number 423741-70-2, representing its unique identifier in chemical substance databases . Its molecular formula is C12H13N3S with a calculated molecular weight of 231.32 g/mol . The IUPAC nomenclature provides the systematic name as 3-(2-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, which precisely describes its chemical structure. Alternative names include 4-Allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide, which is sometimes used in commercial contexts .

Structural Characteristics

The molecular structure features a central 1,2,4-triazole ring with three key substituents: a thiol group at position 3, a 2-methylphenyl (o-tolyl) group at position 5, and an allyl group (prop-2-en-1-yl) at position 4. This arrangement contributes to its specific chemical reactivity and biological properties. The structure can be represented by the SMILES notation: CC1=CC=CC=C1C2=NNC(=S)N2CC=C, which provides a linear textual representation of its molecular structure.

Chemical Identifiers and Database Entries

For computational and database purposes, the compound is characterized by standard identifiers including:

Identifier TypeValue
Standard InChIInChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,14,16)
Standard InChIKeyBOKMEJQLNQDLIT-UHFFFAOYSA-N
PubChem Compound ID704091

These identifiers facilitate cross-referencing across chemical databases and ensure unambiguous identification of the compound in scientific literature and patent documents .

Physical and Chemical Properties

The physical and chemical properties of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol are crucial for understanding its behavior in different environments and applications. These properties influence its solubility, stability, and reactivity patterns.

Physical State and Appearance

The compound exists as a solid at standard temperature and pressure, which is typical for many heterocyclic compounds with similar molecular weights . The presence of aromatic and heterocyclic rings contributes to its relatively high melting point compared to aliphatic compounds of similar molecular weight.

Chemical Reactivity

The reactivity of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is governed by several functional groups present in its structure:

  • The thiol group (-SH) at position 3 is particularly reactive and can participate in various transformations including oxidation to form disulfides, alkylation, and coordination with metal ions.

  • The allyl group provides an unsaturated site for potential addition reactions, hydrogenation, or participation in cross-coupling reactions.

  • The triazole ring contributes to the compound's stability while also serving as a potential site for coordination with biological targets through hydrogen bonding and other non-covalent interactions.

Spectroscopic Properties

Synthesis Methods and Reaction Pathways

The synthesis of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, employing established methodologies in heterocyclic chemistry. Understanding these synthetic routes is essential for producing the compound with high purity and yield.

General Synthetic Approaches

The synthesis of triazole derivatives like 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves condensation reactions and cyclization processes. These reactions frequently employ specific solvents such as dimethylformamide and ethanol, which facilitate the formation of the triazole ring structure.

Specific Reaction Conditions

Biological Activities and Pharmacological Properties

The biological activities of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related triazole derivatives highlight their potential therapeutic applications. These compounds exhibit various pharmacological properties that make them candidates for drug development.

Antimicrobial and Antifungal Activities

Triazole derivatives, including 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, are known for their significant antimicrobial and antifungal activities. The mechanism of action involves disruption of cellular processes in target organisms, making them effective against a broad spectrum of pathogens. The presence of the triazole ring and thiol group enhances the compound's ability to interact with biological targets, potentially inhibiting enzymes by coordinating with metal ions in active sites.

Structure-Activity Relationships

Research on similar triazole derivatives provides insights into structure-activity relationships that may apply to 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol:

  • Compounds with benzyl groups in the 4-position of the triazole ring have been found to inhibit the growth of Gram-positive bacteria more effectively than 4-phenyl derivatives.

  • The allyl group and phenyl moiety contribute to the compound's lipophilicity, potentially enhancing membrane permeability and bioavailability.

  • The positioning of substituents on the phenyl ring (in this case, the 2-methyl group) can significantly influence the compound's binding affinity to target proteins and receptors.

Comparative Analysis with Related Compounds

Comparing 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with structurally similar compounds provides valuable insights into how specific structural modifications affect physical, chemical, and biological properties.

Structural Analogs

Several structural analogs of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol have been reported in the literature:

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 23714-53-6): Lacks the methyl substituent on the phenyl ring, resulting in different electronic and steric properties .

  • 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 93378-58-6): Contains the methyl group at the para position rather than the ortho position of the phenyl ring .

  • 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 88614-18-0): Features a methoxy group at the para position, influencing solubility and hydrogen-bonding capacity .

  • 4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains both chloro and methyl substituents on the phenyl ring, potentially enhancing antimicrobial activity through increased lipophilicity .

Comparative Property Analysis

The following table compares key properties of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with selected structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Notable Feature
4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol423741-70-2C12H13N3S231.322-methyl substituent
4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol23714-53-6C11H11N3S217.29Unsubstituted phenyl ring
4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol93378-58-6C12H13N3S231.324-methyl substituent
4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol88614-18-0C12H13N3OS247.324-methoxy substituent
4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiolNot specifiedC12H12ClN3S265.763-chloro and 4-methyl substituents

This comparison illustrates how subtle structural variations can affect the molecular weight and potential biological activities of these compounds .

Functional Group Effects

The positioning and nature of substituents significantly influence various properties:

  • The position of the methyl group (ortho, meta, or para) affects the electronic distribution in the phenyl ring, potentially influencing binding interactions with biological targets.

  • Electron-donating groups (like methyl or methoxy) versus electron-withdrawing groups (like chloro) can alter the reactivity of the triazole ring and the thiol group.

  • The size and lipophilicity of substituents impact membrane permeability and biodistribution, which are crucial factors for pharmacological activity.

Current Research and Future Perspectives

Research on 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related triazole derivatives continues to evolve, with emerging applications and deepening understanding of their properties and potential uses.

Recent Research Findings

Studies on triazole derivatives have demonstrated multiple promising applications:

  • Antimicrobial research has shown that compounds with benzyl groups in the 4-position of the triazole ring effectively inhibit Gram-positive bacterial growth.

  • Some triazole derivatives have shown potential to inhibit proliferation of breast cancer cells by modulating the PI3K/Akt signaling pathway.

  • Investigations into structural modifications continue to optimize biological activity and reduce potential side effects.

Synthesis and Characterization Advancements

Recent advances in synthetic methodologies have improved the preparation of triazole derivatives:

  • Development of more efficient one-pot synthesis methods has reduced reaction steps and improved yields.

  • Novel characterization techniques, including advanced spectroscopic methods and computational approaches, have enhanced structural elucidation and property prediction.

  • Green chemistry approaches have introduced more environmentally friendly solvents and catalysts for the synthesis of these compounds.

Future Research Directions

Several promising research directions for 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds include:

  • Further exploration of structure-activity relationships to optimize antimicrobial, antifungal, and potential anticancer activities.

  • Investigation of metal complexation properties for applications in catalysis and metalloenzyme mimicry.

  • Development of novel drug delivery systems to enhance bioavailability and targeted delivery.

  • Computational studies to predict interactions with biological targets and guide rational drug design efforts.

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